molecular formula C22H35NO5 B8636456 Ethyl 2-(3-nitrophenoxy)tetradecanoate CAS No. 116526-79-5

Ethyl 2-(3-nitrophenoxy)tetradecanoate

Cat. No. B8636456
M. Wt: 393.5 g/mol
InChI Key: WKYBRYQOMQJXFS-UHFFFAOYSA-N
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Patent
US04822729

Procedure details

A mixture of 250 g (1.79 mol) of m-nitrophenol, 602 g (1.79 mol) of Alphabromo-myristic acid ethyl ester, 248 g (1.79 mol) of potassium carbonate, and 1350 ml of dimethylformamide is heated to 80° C. for 3 h with stirring. The mixture is then poured out slowly into a mixture of 2300 ml of water and 250 ml of acetic acid. The product is extracted with dichloromethane. The solvent is removed by evaporation.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
602 g
Type
reactant
Reaction Step One
Quantity
248 g
Type
reactant
Reaction Step One
Quantity
1350 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
2300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([OH:10])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].[CH2:11]([O:13][C:14](=[O:29])[CH:15](Br)[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])[CH3:12].C(=O)([O-])[O-].[K+].[K+].CN(C)C=O>C(O)(=O)C.O>[CH2:11]([O:13][C:14](=[O:29])[CH:15]([O:10][C:6]1[CH:7]=[CH:8][CH:9]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1)[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])[CH3:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)O
Name
Quantity
602 g
Type
reactant
Smiles
C(C)OC(C(CCCCCCCCCCCC)Br)=O
Name
Quantity
248 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1350 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
2300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The product is extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The solvent is removed by evaporation

Outcomes

Product
Name
Type
Smiles
C(C)OC(C(CCCCCCCCCCCC)OC1=CC(=CC=C1)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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